molecular formula C17H15FN2O3 B2508514 2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1428115-31-4

2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2508514
CAS No.: 1428115-31-4
M. Wt: 314.316
InChI Key: BRNSHPVDVBAXIS-UHFFFAOYSA-N
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Description

2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a cyano group, a fluoro-methoxyphenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the fluoro-methoxyphenyl derivative and the furan derivative. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires rigorous control of reaction parameters and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in various therapeutic areas.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-[1-(2-fluoro-4-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide
  • 2-cyano-N-[1-(2-chloro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide
  • 2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(thiophene-2-yl)prop-2-enamide

Uniqueness

2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro-methoxyphenyl group and the furan ring may enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-11(16-14(18)6-3-7-15(16)22-2)20-17(21)12(10-19)9-13-5-4-8-23-13/h3-9,11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNSHPVDVBAXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)OC)NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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